molecular formula C5H11N3O2S2 B2472827 N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide CAS No. 507454-59-3

N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide

Cat. No.: B2472827
CAS No.: 507454-59-3
M. Wt: 209.28
InChI Key: DZLRNGJAFXXMML-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophene ring and a hydrazinecarbothioamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide typically involves the reaction of tetrahydrothiophene with appropriate oxidizing agents to form the dioxidotetrahydrothiophene ring. This intermediate is then reacted with hydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothiophene ring to its corresponding thiophene derivative.

    Substitution: The hydrazinecarbothioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, thiophene derivatives, and various substituted hydrazinecarbothioamides, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar dioxidotetrahydrothiophene ring but differ in their functional groups and overall structure.

    Thiophene derivatives: Compounds with a thiophene ring structure but lacking the dioxidotetrahydrothiophene ring.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide is unique due to its combination of the dioxidotetrahydrothiophene ring and hydrazinecarbothioamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-amino-3-(1,1-dioxothiolan-3-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2S2/c6-8-5(11)7-4-1-2-12(9,10)3-4/h4H,1-3,6H2,(H2,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLRNGJAFXXMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333138
Record name 1-amino-3-(1,1-dioxothiolan-3-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725662
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

507454-59-3
Record name 1-amino-3-(1,1-dioxothiolan-3-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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